molecular formula C13H15ClN2O B7932312 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932312
M. Wt: 250.72 g/mol
InChI Key: BOWJSODBOLDISN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is an organic compound with a complex structure that includes a chloro group, a cyano group, and an isopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-cyano-benzyl)-acetamide: Similar structure but lacks the isopropyl group.

    2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide: Contains a cyclopropyl group instead of an isopropyl group.

Uniqueness

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-6-4-3-5-11(12)8-15/h3-6,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWJSODBOLDISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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